![molecular formula C15H7ClF6N2O2 B13999227 3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine is a complex organic compound characterized by the presence of trifluoromethyl groups, a chloropyridine moiety, and a methyleneaminooxycarbonyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with 2-chloropyridine-3-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features, which may interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine involves its interaction with specific molecular targets. The trifluoromethyl groups and the chloropyridine moiety contribute to its ability to interact with enzymes and receptors, potentially modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl groups but differs in its functional groups and overall structure.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups but has a thiourea linkage instead of the methyleneaminooxycarbonyl linkage.
Uniqueness
3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine is unique due to its combination of trifluoromethyl groups, chloropyridine moiety, and methyleneaminooxycarbonyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research.
Propiedades
IUPAC Name |
[[3,5-bis(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF6N2O2/c16-12-11(2-1-3-23-12)13(25)26-24-7-8-4-9(14(17,18)19)6-10(5-8)15(20,21)22/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWBMJNQAVTAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)ON=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF6N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

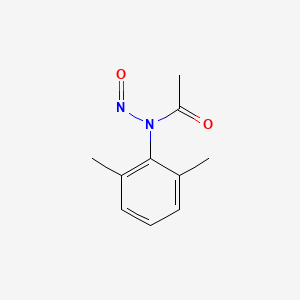
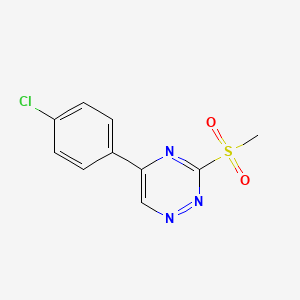
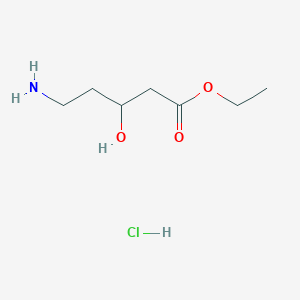
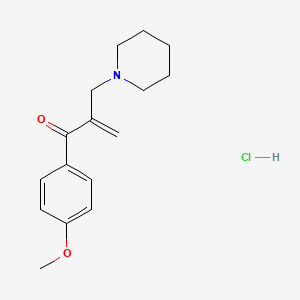
![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)
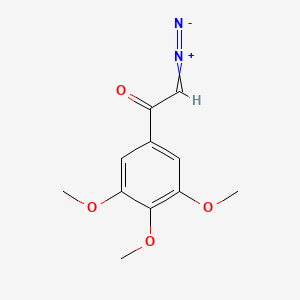
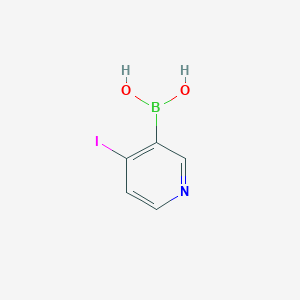
![3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13999204.png)
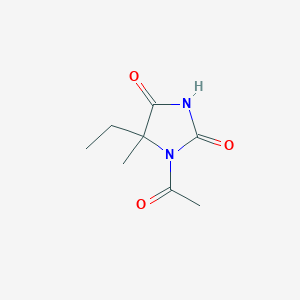
![2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile](/img/structure/B13999215.png)

